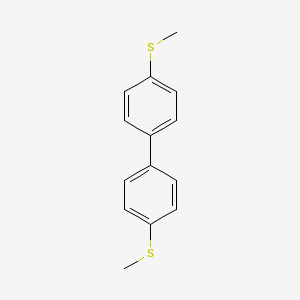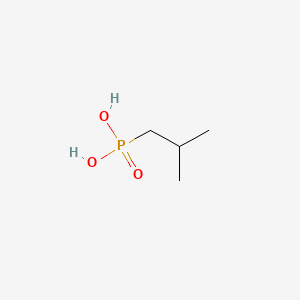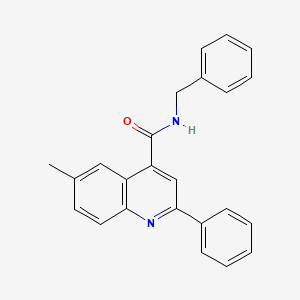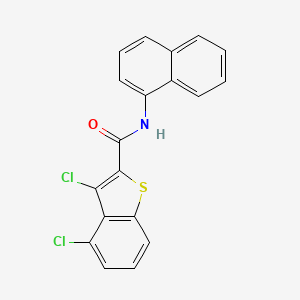
4,4'-Bis(methylsulfanyl)biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4,4'-Bis(méthylsulfanyl)biphényle est un composé organique de formule moléculaire C14H14S2. Il s'agit d'un dérivé du biphényle où chaque cycle phényle est substitué par un groupe méthylsulfanyl en position para.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4,4'-Bis(méthylsulfanyl)biphényle implique généralement la réaction du biphényle avec des réactifs méthylsulfanyl dans des conditions spécifiques. Une méthode courante est la réaction de substitution aromatique nucléophile, où le biphényle est traité avec un anion méthylsulfanyl en présence d'une base. La réaction est généralement réalisée dans un solvant aprotique tel que le diméthylformamide (DMF) à des températures élevées.
Méthodes de production industrielle
La production industrielle du 4,4'-Bis(méthylsulfanyl)biphényle peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées.
Analyse Des Réactions Chimiques
Types de réactions
Le 4,4'-Bis(méthylsulfanyl)biphényle subit diverses réactions chimiques, notamment :
Oxydation : Les groupes méthylsulfanyl peuvent être oxydés en sulfoxydes ou en sulfones en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit pour former le biphényle correspondant avec des groupes thiol en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Substitution : Les groupes méthylsulfanyl peuvent être substitués par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque, acide acétique comme solvant.
Réduction : Hydrure de lithium et d'aluminium, tétrahydrofurane (THF) comme solvant.
Substitution : Hydrure de sodium, DMF comme solvant.
Principaux produits formés
Oxydation : 4,4'-Bis(méthylsulfinyl)biphényle, 4,4'-Bis(méthylsulfonyl)biphényle.
Réduction : 4,4'-Bis(thiol)biphényle.
Substitution : Divers dérivés du biphényle substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 4,4'-Bis(méthylsulfanyl)biphényle a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse organique et comme ligand en chimie de coordination.
Biologie : Investigué pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments en raison de sa structure chimique unique.
Industrie : Utilisé dans la production de matériaux avancés, notamment des polymères et des composants électroniques.
5. Mécanisme d'action
Le mécanisme d'action du 4,4'-Bis(méthylsulfanyl)biphényle dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles cellulaires telles que des enzymes ou des récepteurs, entraînant divers effets biologiques. Les groupes méthylsulfanyl peuvent participer à des réactions redox, influençant la réactivité du composé et ses interactions avec d'autres molécules.
Applications De Recherche Scientifique
4,4’-Bis(methylthio)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mécanisme D'action
The mechanism of action of 4,4’-Bis(methylthio)-1,1’-biphenyl involves its interaction with molecular targets through its methylthio groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and coordination with metal ions. The biphenyl structure provides a rigid framework that can influence the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4,4'-Bis(éthylsulfanyl)biphényle
- 4,4'-Bis(méthylsulfonyl)biphényle
- 4,4'-Bis(thiol)biphényle
Comparaison
Le 4,4'-Bis(méthylsulfanyl)biphényle est unique en raison de la présence de groupes méthylsulfanyl, qui confèrent des propriétés chimiques distinctes par rapport à d'autres composés similaires. Par exemple, le 4,4'-Bis(méthylsulfonyl)biphényle possède des groupes sulfone, ce qui le rend plus oxydé et moins réactif dans les réactions de substitution nucléophile. En revanche, le 4,4'-Bis(thiol)biphényle possède des groupes thiol, qui sont plus sujets à l'oxydation et peuvent former des liaisons disulfure.
Propriétés
Numéro CAS |
10075-90-8 |
|---|---|
Formule moléculaire |
C14H14S2 |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
1-methylsulfanyl-4-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C14H14S2/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 |
Clé InChI |
IXDALKLBQBAGCF-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2,2,3,3-tetrafluoropropyl) 2,2'-{[(4-methylphenyl)sulfonyl]imino}diethanesulfonate](/img/structure/B11707299.png)
![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11707304.png)
![N-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(3-iodophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11707310.png)


![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11707330.png)
![N-[2,2,2-tribromo-1-(1-naphthylamino)ethyl]benzamide](/img/structure/B11707335.png)
![3-[({[2,2,2-Trichloro-1-(1-naphthoylamino)ethyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B11707343.png)
![ethyl 5-chloro-3-[3-(1,3-dioxoisoindol-2-yl)propyl]-1H-indole-2-carboxylate](/img/structure/B11707344.png)
![Propyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate](/img/structure/B11707355.png)



![2,4-di(morpholin-4-yl)-6-[(2E)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine](/img/structure/B11707389.png)
